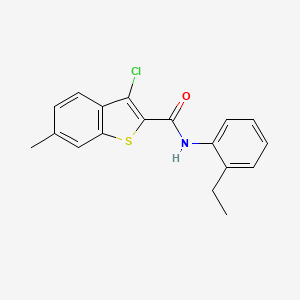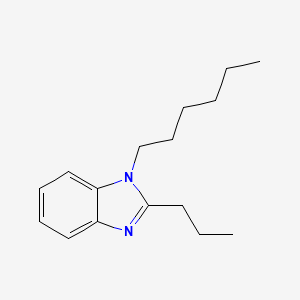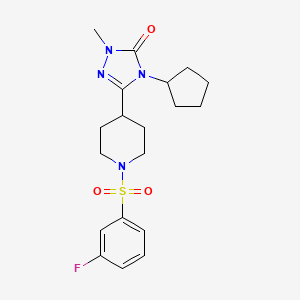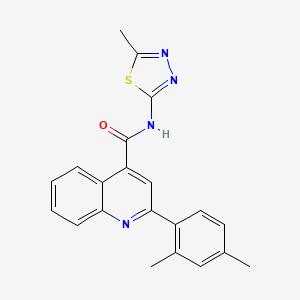
3-chloro-N-(2-ethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C₁₆H₁₆ClNO₂ , belongs to the class of benzothiophene derivatives It features a chlorine atom, an ethyl group, and a methyl group attached to the benzothiophene core The benzothiophene scaffold is a heterocyclic aromatic system containing sulfur and carbon atoms
Preparation Methods
Synthetic Routes::
Direct Synthesis: One common method involves the direct synthesis of the compound. Starting from appropriate precursors, the chlorination of a suitable benzothiophene derivative (such as 2-ethylbenzothiophene) with chlorine gas yields the desired product.
Amide Formation: Another approach is the amide formation reaction. By reacting 2-ethylbenzothiophene with chloroform and a base (such as sodium hydroxide), followed by acidification, the amide linkage is formed.
Industrial Production: Unfortunately, specific industrial production methods for this compound are not widely documented. It is often synthesized in research laboratories for specialized studies.
Chemical Reactions Analysis
Reactions::
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the chlorine atom.
- Oxidation: Sulfoxide or sulfone derivatives.
- Reduction: Alcohol derivative.
- Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for designing novel organic molecules.
Biology: Investigated for potential bioactivity, including interactions with receptors or enzymes.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory or antitumor effects.
Industry: May serve as a precursor for synthesizing other valuable compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are no direct analogs with identical substitution patterns, similar benzothiophene derivatives include:
- 3-chloro-N-(2,6-diethylphenyl)-4-methoxybenzamide
- 3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzamide
- N-(3-chloro-2-methylphenyl)-4-methoxybenzamide
Properties
Molecular Formula |
C18H16ClNOS |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
3-chloro-N-(2-ethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H16ClNOS/c1-3-12-6-4-5-7-14(12)20-18(21)17-16(19)13-9-8-11(2)10-15(13)22-17/h4-10H,3H2,1-2H3,(H,20,21) |
InChI Key |
KBZOGXKBZCMHOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-ethylphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11120265.png)

![Methyl 4-[7-methyl-3,9-dioxo-2-(tetrahydrofuran-2-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B11120292.png)
![7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11120293.png)
![2-[4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)phenoxy]-1-[4-(1-methyl-4-piperidyl)piperazino]-1-ethanone](/img/structure/B11120306.png)
![2-Chloro-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11120308.png)
![N-({N'-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-(3-methylphenoxy)acetamide](/img/structure/B11120315.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide](/img/structure/B11120318.png)
![2-(4-methylphenoxy)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11120326.png)


![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-methoxybenzamide](/img/structure/B11120341.png)
![6-bromo-2-(4-hydroxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11120352.png)
![methyl 4-{1-[2-(diethylamino)ethyl]-4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B11120362.png)
